2,4-Dimethyl-1,3-dioxolane

Stereoselective synthesis Hydrogenolysis Reaction kinetics

2,4-Dimethyl-1,3-dioxolane (CAS 3390-12-3, C5H10O2, MW 102.13) is a five-membered cyclic acetal (1,3-dioxolane) with methyl substituents at the 2- and 4-positions. It exists as a mixture of cis and trans stereoisomers, typically supplied as a colorless liquid with a boiling point of approximately 98.6°C at 760 mmHg and density ~0.9 g/cm³.

Molecular Formula C5H10O2
Molecular Weight 102.1317
CAS No. 1192-36-5
Cat. No. B1143413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-1,3-dioxolane
CAS1192-36-5
SynonymsDimethyl-1,3-dioxolane
Molecular FormulaC5H10O2
Molecular Weight102.1317
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water, Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-1,3-dioxolane (CAS 3390-12-3): Procurement-Grade Cyclic Acetal for Stereospecific Synthesis and Separation Processes


2,4-Dimethyl-1,3-dioxolane (CAS 3390-12-3, C5H10O2, MW 102.13) is a five-membered cyclic acetal (1,3-dioxolane) with methyl substituents at the 2- and 4-positions. It exists as a mixture of cis and trans stereoisomers, typically supplied as a colorless liquid with a boiling point of approximately 98.6°C at 760 mmHg and density ~0.9 g/cm³ [1]. The compound is recognized by FEMA (No. 4099) for flavor applications and is commercially available at ≥98% purity . Its chemical identity is established via IUPAC nomenclature and verified in authoritative databases including PubChem (CID 102993) and the Human Metabolome Database (HMDB0032230) [2].

Why Generic Substitution Fails: Stereochemical and Physicochemical Differentiation of 2,4-Dimethyl-1,3-dioxolane Among Dioxolane Analogs


Dioxolanes as a class exhibit wide variability in reactivity and physical properties depending on substitution pattern. The cis stereoisomer of 2,4-dimethyl-1,3-dioxolane demonstrates markedly different hydrogenolysis kinetics compared to its trans counterpart—a 6.8-fold rate differential that cannot be replicated by isomer mixtures of other 2,4-disubstituted dioxolanes [1]. Furthermore, the boiling point of 98.6°C places this compound in a narrow volatility window distinct from unsubstituted 1,3-dioxolane (74°C), 4-methyl-1,3-dioxolane (84°C), and 2-ethyl-4-methyl-1,3-dioxolane (125°C), directly impacting distillation-based separation strategies [2]. Substituting a generic dioxolane or an incorrect isomer mixture without verifying these differential parameters risks compromised reaction selectivity, altered extraction efficiency, and failed process validation.

Quantitative Comparative Evidence: 2,4-Dimethyl-1,3-dioxolane vs. Closest Analogs


Stereoisomer-Dependent Hydrogenolysis Rate: cis-2,4-Dimethyl-1,3-dioxolane vs. trans Isomer

The cis isomer of 2,4-dimethyl-1,3-dioxolane undergoes hydrogenolysis with LiAlH4–AlCl3 in ether solution approximately 6.8 times faster than the corresponding trans isomer [1]. Additionally, the C2–O1 to C2–O3 bond cleavage ratio differs dramatically: at least 15:1 for the cis isomer versus approximately 1:2 for the trans isomer [1]. This stereochemical dependence on reactivity is a distinguishing feature not observed to the same magnitude in other 2,4-disubstituted dioxolanes; the 2-ethyl-4-methyl analog exhibits a 10-fold cis/trans rate differential under identical conditions [1].

Stereoselective synthesis Hydrogenolysis Reaction kinetics Isomer differentiation

Boiling Point Differentiation for Distillation-Based Separation: 2,4-Dimethyl-1,3-dioxolane vs. Parent and Homologs

2,4-Dimethyl-1,3-dioxolane exhibits a boiling point of 98.6 ± 8.0 °C at 760 mmHg . This value is approximately 24.6 °C higher than unsubstituted 1,3-dioxolane (74-75 °C) , 14.6 °C higher than 4-methyl-1,3-dioxolane (84 °C at 745 mmHg) [1], and 26.4 °C lower than 2-ethyl-4-methyl-1,3-dioxolane (125.0 ± 8.0 °C) . This intermediate volatility positions the compound for selective distillation separation from both lower-boiling and higher-boiling dioxolane contaminants.

Solvent selection Distillation Volatility Process engineering

Extraction Efficiency in Aqueous-Organic Separation: 2,4-Dimethyl-1,3-dioxolane Recovery from Propylene Glycol Processes

In a solvent screening study for the recovery of propylene glycol from dilute aqueous solutions via reversible acetalization with acetaldehyde, aromatic hydrocarbons exhibited the highest distribution coefficient for extracting 2,4-dimethyl-1,3-dioxolane into the organic phase [1]. The process simulation indicated that a combined reaction-extraction approach requires less than half the energy input of a triple-effect evaporation process, although this benefit is offset by higher capital costs [1]. The target compound's formation via propylene glycol-acetaldehyde reaction (catalyzed by strong mineral acids or cation exchange resins) is the key intermediate enabling this separation strategy [1].

Solvent extraction Process intensification Glycol recovery Liquid-liquid equilibrium

Conformational Stability and Isomer Preference: cis-2,4-Dimethyl-1,3-dioxolane vs. 2,2,4-Trisubstituted Analogs

Unlike trans-4-methoxycarbonyl-2-methyl-1,3-dioxolane, which is more stable than its cis isomer, 2,4-dimethyl-1,3-dioxolane exhibits a preference for the cis configuration [1]. This anomalous conformational behavior distinguishes 2,4-dimethyl-1,3-dioxolane from other 2,4-disubstituted dioxolanes and is attributed to the absence of electron-withdrawing substituents at the 4-position [1]. The structural assignment of this preference was established through NMR correlations and provides a basis for predicting relative stability in related dioxolane systems.

Conformational analysis Stereochemistry NMR spectroscopy Structural assignment

Solubility and Partitioning Behavior: 2,4-Dimethyl-1,3-dioxolane vs. 1,3-Dioxolane

2,4-Dimethyl-1,3-dioxolane exhibits a predicted water solubility of 127 g/L (ALOGPS) and a logP of 0.44-0.66 [1]. In contrast, unsubstituted 1,3-dioxolane is fully miscible with water and has a lower logP (approximately -0.2 to 0.1 by estimation). The addition of two methyl groups reduces aqueous solubility by an estimated factor of >7 compared to the parent compound, while increasing lipophilicity for enhanced organic-phase partitioning [1][2].

Solvent properties LogP Aqueous solubility QSAR

Vapor Pressure and Volatility: 2,4-Dimethyl-1,3-dioxolane vs. 2-Ethyl-4-methyl-1,3-dioxolane

2,4-Dimethyl-1,3-dioxolane exhibits a vapor pressure of 45.6 ± 0.2 mmHg at 25 °C . In comparison, 2-ethyl-4-methyl-1,3-dioxolane has a vapor pressure of 15.0 ± 0.2 mmHg at 25 °C , representing a 3.04-fold lower volatility. The enthalpy of vaporization for the target compound is 32.4 ± 3.0 kJ/mol, versus 34.8 ± 3.0 kJ/mol for the ethyl-methyl homolog .

Volatility Vapor-liquid equilibrium Solvent handling Process safety

Evidence-Backed Application Scenarios for 2,4-Dimethyl-1,3-dioxolane (CAS 3390-12-3)


Stereoselective Hydrogenolysis in Fine Chemical Synthesis

When a synthetic route requires hydrogenolytic cleavage of a dioxolane protecting group with predictable stereochemical outcome, the cis isomer of 2,4-dimethyl-1,3-dioxolane provides a 6.8-fold kinetic advantage over the trans isomer under LiAlH4–AlCl3 conditions [1]. Procurement of the cis-enriched or stereochemically characterized material is essential for achieving reproducible reaction rates and minimizing side products, as the trans isomer exhibits a reversed C–O bond cleavage pattern (1:2 vs. 15:1 for cis) [1]. This scenario is particularly relevant for academic and pharmaceutical research laboratories engaged in stereocontrolled synthesis of complex molecules.

Distillative Purification of Dioxolane-Containing Reaction Mixtures

In processes where 2,4-dimethyl-1,3-dioxolane is generated alongside other dioxolane byproducts (e.g., from mixed aldehyde acetalization), its boiling point of 98.6 °C enables fractionation from 1,3-dioxolane (74-75 °C), 4-methyl-1,3-dioxolane (84 °C), and 2-ethyl-4-methyl-1,3-dioxolane (125 °C) [2]. This boiling point differentiation supports cost-effective purification via conventional distillation without requiring specialized equipment. Industrial users evaluating solvent recovery or product isolation should verify the boiling point of their supplied material against these benchmark values to ensure effective separation.

Reversible Acetal Intermediate for Glycol Recovery and Process Intensification

2,4-Dimethyl-1,3-dioxolane serves as the key reversible intermediate in a reaction-extraction process for recovering propylene glycol from dilute aqueous streams. Formation via acid-catalyzed acetalization of propylene glycol with acetaldehyde, followed by extraction with aromatic hydrocarbon solvents, enables energy savings exceeding 50% compared to triple-effect evaporation [3]. This application scenario is directly relevant to chemical engineers and process developers seeking to reduce energy intensity in glycol purification workflows, though capital cost implications must be evaluated on a case-by-case basis.

Flavor and Fragrance Formulation with Verified Sensory Profile

2,4-Dimethyl-1,3-dioxolane (FEMA No. 4099) is characterized as a colorless liquid with a fruity, green, grassy odor profile and is approved for use in baked goods, confectionery, and beverages [4]. Its vapor pressure of 45.6 mmHg at 25 °C provides moderate volatility suitable for sustained aroma release . Formulators should specify FG (Food Grade) or ≥98% purity material from reputable vendors to ensure sensory consistency and regulatory compliance. Procurement teams must verify that supplied material meets FEMA GRAS specifications and does not contain inhibitory stabilizers (e.g., BHT) that may interfere with intended fragrance performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dimethyl-1,3-dioxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.